N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide
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Overview
Description
N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[221]heptane-1-methanesulphonamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide involves multiple steps. The initial step typically includes the formation of the bicyclic core, followed by the introduction of the sulfonamide group. Specific reaction conditions and reagents are used to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, thereby affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other bicyclic sulfonamides and derivatives of camphorsulfonic acid. Compared to these compounds, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide may exhibit unique properties due to its specific structure and functional groups. This uniqueness can be leveraged in various applications where other compounds may not be as effective .
Properties
CAS No. |
25442-88-0 |
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Molecular Formula |
C20H29NO4S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C20H29NO4S/c1-14(18(23)15-8-6-5-7-9-15)21(4)26(24,25)13-20-11-10-16(12-17(20)22)19(20,2)3/h5-9,14,16,18,23H,10-13H2,1-4H3 |
InChI Key |
DMEGGTHGTDTORS-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origin of Product |
United States |
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